(2S,3R)-3-fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Description

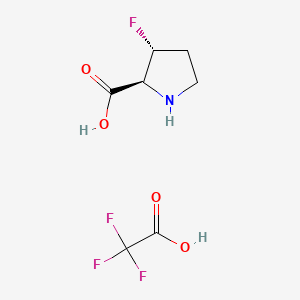

The compound “(2S,3R)-3-fluoropyrrolidine-2-carboxylic acid; 2,2,2-trifluoroacetic acid” is a fluorinated pyrrolidine derivative co-formulated with trifluoroacetic acid (TFA). The (2S,3R) stereochemistry introduces chirality, which can enhance target specificity in drug-receptor interactions . TFA, a strong carboxylic acid (pKa ~0.5), is often used as a counterion to improve solubility or as a reagent in synthesis .

The stereochemical inversion (2S,3R vs. 2R,3S) would retain similar physical properties but alter optical activity and biological interactions.

Applications: Fluorinated pyrrolidines are utilized in pharmaceuticals as protease inhibitors, enzyme modulators, or chiral building blocks . TFA’s role in formulations often relates to enhancing solubility or stabilizing intermediates during synthesis .

Properties

Molecular Formula |

C7H9F4NO4 |

|---|---|

Molecular Weight |

247.14 g/mol |

IUPAC Name |

(2S,3R)-3-fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C5H8FNO2.C2HF3O2/c6-3-1-2-7-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m1./s1 |

InChI Key |

ZZPHIHKPQOQEKO-VKKIDBQXSA-N |

Isomeric SMILES |

C1CN[C@H]([C@@H]1F)C(=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CNC(C1F)C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Industrial and Laboratory Preparation Methods of TFA

A patented method (CN103524325A) describes a low-cost synthesis route for trifluoroacetic acid involving several steps:

| Step | Reaction Description | Conditions | Catalysts/Notes |

|---|---|---|---|

| 1 | Preparation of 1,1-difluoro tetrachloroethane from 1,1-difluoroethane or its chlorides via ultraviolet catalysis and chlorine reaction | 40–50 °C, mol ratio Cl2:substrate 1:1–8 | UV catalysis |

| 2 | Catalytic oxidation of 1,1-difluoro tetrachloroethane to 1,1-difluoro-1-chloroacetyl chloride | 50–70 °C, mol ratio substrate:oxidant 1:2–4, catalyst 0.5–5% wt | Metallic catalyst |

| 3 | Hydrogen fluoride fluoridation of 1,1-difluoro-1-chloroacetyl chloride to trifluoroacetyl fluoride | 40–60 °C, mol ratio substrate:HF 1:2–3 | Catalyst: antimony or antimony pentachloride |

| 4 | Hydrolysis of trifluoroacetyl fluoride to trifluoroacetic acid | 30–70 °C | Hydrolysis |

This synthetic route offers advantages in cost and scalability compared to older methods such as electrofluorination or use of chlorofluorocarbons.

Preparation of (2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid

The pyrrolidine moiety with a fluorine substitution at the 3-position is synthesized through stereoselective fluorination strategies. The key challenge is to achieve the (2S,3R) stereochemistry with high selectivity.

Fluorination Strategies

Recent advances in selective fluorination use specialized reagents such as dialkylaminodifluorosulfinium salts (e.g., morpholinosulfur trifluoride derivatives) which are more stable and easier to handle than traditional reagents like DAST or Deoxo-Fluor. These reagents enable selective fluorination of pyrrolidine precursors under mild conditions.

Synthetic Route Example

A representative synthetic approach for fluorinated proline derivatives (close analogs to 3-fluoropyrrolidine-2-carboxylic acid) involves:

- Starting from N-protected hydroxyproline derivatives,

- Conversion of hydroxy groups to fluorides using morpholinosulfur trifluoride,

- Use of sterically hindered protecting groups to prevent side reactions,

- Stereoselective control to yield a single diastereomer.

This method was demonstrated for cis- and trans-4-fluoroproline derivatives but is applicable to 3-fluoropyrrolidine-2-carboxylic acid analogs.

Deprotection and Salt Formation

After fluorination, acid-sensitive protecting groups are removed under mild acidic conditions (e.g., 2 M HCl in acetonitrile) to yield the free fluorinated pyrrolidine carboxylic acid, often isolated as hydrochloride salts for stability.

Integrated Preparation of the Compound

The final compound is often prepared as a salt or co-crystal of (2S,3R)-3-fluoropyrrolidine-2-carboxylic acid with 2,2,2-trifluoroacetic acid. The preparation involves:

- Synthesizing the fluorinated pyrrolidine acid with stereochemical control.

- Preparing or procuring high-purity trifluoroacetic acid.

- Combining the two components in stoichiometric amounts to form the salt.

Summary Table of Preparation Methods

Research Results and Observations

- The catalytic oxidation and fluoridation steps in TFA synthesis are sensitive to molar ratios and temperature, impacting yield and purity.

- Use of dialkylaminodifluorosulfinium salts improves fluorination selectivity and reagent stability compared to older reagents.

- Automated radiosynthesis studies on fluorinated proline derivatives show that bulky protecting groups prevent side reactions and facilitate high purity products.

- The stereochemistry of the fluorinated pyrrolidine is well-controlled, yielding predominantly the (2S,3R) isomer required for biological activity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can undergo cyclization to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are often carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(2S,3R)-3-fluoropyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Fluorinated pyrrolidines are investigated for their potential use in pharmaceuticals due to their unique properties.

Industry: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (2S,3R)-3-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with carbon, affecting the compound’s reactivity and interactions with other molecules. These interactions can influence various biological pathways and processes, making the compound valuable for research in drug development and other fields.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Pyrrolidine Derivatives

Structural and Functional Differences

- Fluorine vs. Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to phenyl .

- Hybrid Structures: The pyridine-pyrrolidine hybrid () introduces a heteroaromatic ring, broadening π-π stacking interactions but complicating synthetic routes. The bis-TFA salt further enhances acidity and solubility compared to mono-TFA formulations .

- β-Lactam Derivatives : Compounds like (5R,6S)-6-[(R)-1-hydroxyethyl]-7-oxo derivatives () are tailored for enzyme inhibition (e.g., β-lactamase), leveraging stereochemistry for target binding, unlike the simpler fluoropyrrolidine-TFA system .

Physical and Chemical Properties

- Solubility: TFA-containing compounds generally exhibit higher solubility in polar solvents compared to non-acidified analogs. For example, the (2R,3S)-3-fluoropyrrolidine-TFA complex has improved aqueous solubility over non-ionized pyrrolidines .

- Thermal Stability: Fluorinated pyrrolidines typically show higher thermal stability than non-fluorinated analogs due to C-F bond strength. However, TFA’s low boiling point (~72°C) may limit high-temperature applications .

Biological Activity

(2S,3R)-3-fluoropyrrolidine-2-carboxylic acid, often referred to as a fluorinated amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The presence of fluorine in its structure enhances metabolic stability and bioavailability, making it a valuable compound in drug design and development.

- IUPAC Name : (2S,3R)-3-fluoropyrrolidine-2-carboxylic acid

- Molecular Formula : C5H8FNO2

- Molecular Weight : 133.12 g/mol

- CAS Number : 2199280-76-5

The mechanism of action for (2S,3R)-3-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity through strong hydrogen bonds and dipole interactions. This chiral compound can selectively interact with biological targets, leading to significant pharmacological effects .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which is crucial in drug design. For instance, its fluorinated structure allows it to effectively modulate enzyme activity by mimicking natural substrates .

- Protein-Ligand Interactions : The compound can serve as a probe in NMR studies to investigate enzyme-substrate interactions due to its chiral nature .

- Therapeutic Applications : Its metabolic stability makes it a promising candidate for therapeutic applications, particularly in developing inhibitors for enzymes and receptors involved in various diseases .

Case Studies

- Inhibition Studies : A study reported that (2S,3R)-3-fluoropyrrolidine-2-carboxylic acid demonstrated inhibitory potency comparable to other fluorinated compounds in enzyme assays. The IC50 values highlighted its effectiveness in modulating target pathways .

- Drug Development : Researchers have explored the compound's potential in synthesizing active pharmaceutical ingredients (APIs). Its unique properties allow it to be used as an intermediate in the production of various drugs, enhancing the overall efficacy of therapeutic agents .

Comparative Analysis

A comparison with similar compounds reveals the distinct advantages of (2S,3R)-3-fluoropyrrolidine-2-carboxylic acid:

| Compound Name | Structure | Unique Feature | Biological Activity |

|---|---|---|---|

| (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid | Hydroxyl group instead of fluorine | Less metabolic stability | Moderate |

| (2S,3R)-3-Chloropyrrolidine-2-carboxylic acid | Chlorine atom instead of fluorine | Lower binding affinity | Low |

| (2S,3R)-3-Bromopyrrolidine-2-carboxylic acid | Bromine atom instead of fluorine | Reduced bioavailability | Low |

The presence of fluorine not only enhances metabolic stability but also improves binding affinity compared to its analogs with other halogens or hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.